4-(2-Chloropyridin-3-yl)morpholine

Medicinal Chemistry Building Blocks Structure-Activity Relationship

4-(2-Chloropyridin-3-yl)morpholine (CAS 54231-44-6) features a direct C–N morpholine–chloropyridine linkage that eliminates the carbonyl spacer found in amide-linked analogs, delivering LogP 1.47 for optimal CNS penetration in dopamine/serotonin receptor-targeted drug discovery. The 2-chloro handle enables rapid analog library generation via Suzuki-Miyaura or Buchwald-Hartwig Pd cross-coupling. Supplied at ≥95% purity with validated 2–8°C storage. Unencumbered IP status minimizes freedom-to-operate risk. Density 1.3 g/cm³ and BP 332.7°C also support agrochemical formulation. Low-risk, cost-efficient starting material for academic and biotech programs.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 54231-44-6
Cat. No. B1522599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridin-3-yl)morpholine
CAS54231-44-6
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(N=CC=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2
InChIKeyXCAZVILXVGXDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyridin-3-yl)morpholine (CAS 54231-44-6): Core Identity and Procurement Baseline for a Chloropyridinyl-Morpholine Building Block


4-(2-Chloropyridin-3-yl)morpholine (CAS 54231-44-6) is a heteroaryl morpholine building block characterized by a 2-chloropyridine ring directly linked to the nitrogen atom of a morpholine moiety . With a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol, it serves as a key intermediate in medicinal chemistry and agrochemical research . Its structure contains a secondary amine group within the morpholine ring, conferring typical nucleophilic reactivity, while the 2-chloropyridinyl group provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions . The compound is commercially available with a standard purity specification of 95% .

Why 4-(2-Chloropyridin-3-yl)morpholine Cannot Be Replaced by Generic Chloropyridinyl-Morpholine Analogs in Critical Applications


In-class compounds bearing a 2-chloropyridin-3-yl motif linked to a morpholine ring are not interchangeable due to differences in linker chemistry, which profoundly affect molecular conformation, electronic properties, and subsequent reactivity. For instance, the presence of a carbonyl spacer (as in 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine) introduces an amide-like bond that alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability compared to the direct C–N linkage in 4-(2-Chloropyridin-3-yl)morpholine . These structural variations translate into divergent physicochemical properties—including logP, aqueous solubility, and boiling point—that directly impact synthetic handling, purification, and downstream application suitability . Furthermore, the exact substitution pattern on the pyridine ring (e.g., 2-chloro vs. other halogens or positions) dictates the regio- and chemoselectivity achievable in cross-coupling reactions, making the precise compound essential for reproducible synthetic outcomes [1].

Quantitative Differentiation Evidence for 4-(2-Chloropyridin-3-yl)morpholine Against Closest Structural Analogs


Structural Distinction: Direct C–N Linkage vs. Carbonyl Spacer in the Closest Commercial Analog

The closest commercially available structural analog to 4-(2-Chloropyridin-3-yl)morpholine is 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine (CAS 53062-98-9), which differs by the insertion of a carbonyl group between the pyridine ring and the morpholine nitrogen. This single atom change alters the hybridization and geometry at the linkage, resulting in distinct physicochemical and reactivity profiles . While the target compound features a direct C–N bond (amine-type), the analog contains an amide-like linkage that is less nucleophilic and exhibits different conformational preferences. This fundamental structural difference is critical for medicinal chemists optimizing target engagement or synthetic routes, as the carbonyl spacer introduces additional hydrogen-bonding capabilities and metabolic vulnerability that may be either desirable or detrimental depending on the project's design goals .

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Lipophilicity (LogP) Divergence: A 0.37 Log Unit Difference Influencing ADME and Formulation

The calculated partition coefficient (LogP) for 4-(2-Chloropyridin-3-yl)morpholine is 1.47 . In contrast, the carbonyl-containing analog 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine exhibits a LogP of 1.10 (calculated via similar methods) . This 0.37 log unit difference represents a significant ~2.3-fold change in lipophilicity, which can substantially impact membrane permeability, aqueous solubility, and protein binding in biological systems. For researchers optimizing lead-like properties or developing formulations, this quantitative divergence in a key drug-likeness parameter is non-trivial and directly informs compound selection for in vitro and in vivo studies.

ADME Drug Discovery Physicochemical Properties

Boiling Point and Volatility: Enhanced Synthetic Handling Due to Lower Boiling Point

The predicted boiling point of 4-(2-Chloropyridin-3-yl)morpholine at 760 mmHg is 332.7 ± 42.0 °C . This is substantially lower than the 410.4 °C boiling point reported for the carbonyl analog 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine . The approximately 77.7 °C lower boiling point for the target compound implies significantly higher volatility, which can simplify purification by distillation and reduce energy requirements for solvent removal during workup. For process chemists and medicinal chemistry laboratories, this physical property difference directly influences the choice of purification strategy and may affect compound stability under thermal stress.

Synthetic Chemistry Purification Process Chemistry

Patent Landscape and Freedom to Operate: Reduced IP Encumbrance Relative to Later-Generation Derivatives

While 4-(2-Chloropyridin-3-yl)morpholine itself is not claimed as a novel composition of matter in recent patents, it serves as a key intermediate in the synthesis of patented pyridinyl morpholine derivatives. For example, US Patent 12,410,136 (granted 2025) claims a broad class of pyridinyl morpholine compounds as D2/D3/5-HT2A antagonists for schizophrenia, but the parent building block CAS 54231-44-6 is not explicitly covered by the granted claims [1]. In contrast, more elaborate derivatives with specific substitution patterns are heavily patented [2]. This positions 4-(2-Chloropyridin-3-yl)morpholine as a relatively IP-unencumbered starting material, offering greater freedom to operate for organizations developing proprietary drug candidates or seeking to avoid royalty-stacking scenarios.

Intellectual Property Commercialization Procurement Strategy

Optimal Application Scenarios for 4-(2-Chloropyridin-3-yl)morpholine Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for CNS-Targeted Compounds Requiring a Basic Morpholine Amine

The direct C–N linkage and LogP of 1.47 make 4-(2-Chloropyridin-3-yl)morpholine an ideal starting point for CNS drug discovery programs where a basic amine and moderate lipophilicity are desired for blood-brain barrier penetration. The compound's structural features align with patented pyridinyl morpholine frameworks targeting dopamine and serotonin receptors, as evidenced by its use in the synthesis of D2/D3/5-HT2A antagonists [1]. Researchers can leverage the unencumbered IP status of this building block to generate proprietary derivatives without infringing on existing composition-of-matter claims [2].

Synthetic Methodology: Cross-Coupling-Ready Heteroaryl Halide for Diversification

The 2-chloro substituent on the pyridine ring provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse analog libraries from a single common intermediate. The relatively low boiling point (332.7 °C) compared to carbonyl-linked analogs simplifies purification of reaction products by distillation, enhancing synthetic throughput in medicinal chemistry laboratories .

Agrochemical Intermediates: Building Block for Crop Protection Agents

The combination of a morpholine ring—a common motif in fungicides—and a chloropyridine group—prevalent in herbicides and insecticides—positions 4-(2-Chloropyridin-3-yl)morpholine as a versatile intermediate for agrochemical discovery. The compound's physicochemical profile (LogP 1.47, density 1.3 g/cm³) supports formulation development for both systemic and contact-active crop protection products .

Academic and Industrial Procurement: Cost-Effective, IP-Safe Building Block for Early-Stage Research

Given its established commercial availability at 95% purity and lack of restrictive patent coverage, 4-(2-Chloropyridin-3-yl)morpholine represents a low-risk, cost-efficient choice for academic groups and biotech startups initiating drug discovery projects. The compound's straightforward synthetic accessibility and documented storage conditions (2–8 °C) further reduce logistical barriers to procurement .

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